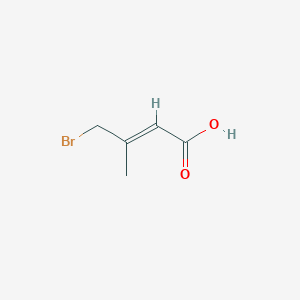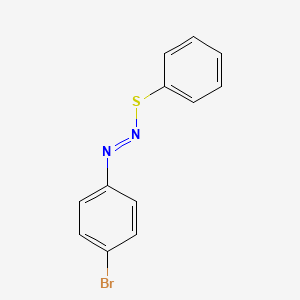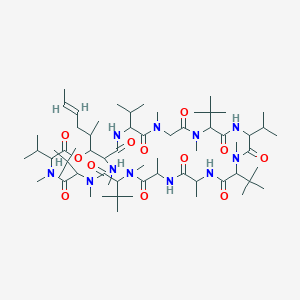![molecular formula C17H24S3 B14149504 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene CAS No. 88887-32-5](/img/structure/B14149504.png)
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene is an organic compound characterized by its unique structure, which includes a dihydroazulene core substituted with a tris(ethylsulfanyl)methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene typically involves the following steps:
Formation of the Dihydroazulene Core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Tris(ethylsulfanyl)methyl Group: This step involves the reaction of the dihydroazulene core with tris(ethylsulfanyl)methyl reagents under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfides.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new therapeutic agents.
Medicine: Research into its biological activity could uncover new medicinal properties.
Industry: The compound’s electronic properties make it a candidate for use in organic electronics and materials science.
作用机制
The mechanism by which 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene exerts its effects depends on its specific application
相似化合物的比较
Similar Compounds
6-[Tris(methylsulfanyl)methyl]-1,6-dihydroazulene: Similar structure but with methyl groups instead of ethyl groups.
6-[Tris(phenylsulfanyl)methyl]-1,6-dihydroazulene: Similar structure but with phenyl groups instead of ethyl groups.
Uniqueness
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene is unique due to the presence of ethylsulfanyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and organic electronics.
属性
CAS 编号 |
88887-32-5 |
|---|---|
分子式 |
C17H24S3 |
分子量 |
324.6 g/mol |
IUPAC 名称 |
6-[tris(ethylsulfanyl)methyl]-1,6-dihydroazulene |
InChI |
InChI=1S/C17H24S3/c1-4-18-17(19-5-2,20-6-3)16-12-10-14-8-7-9-15(14)11-13-16/h7-8,10-13,16H,4-6,9H2,1-3H3 |
InChI 键 |
HDJAFJVRTVVRAM-UHFFFAOYSA-N |
规范 SMILES |
CCSC(C1C=CC2=C(C=CC2)C=C1)(SCC)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14149434.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)
![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)




![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)


![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)

